molecular formula C20H8Cl2N4O4 B11101178 4,8-dichloro-2,6-di(pyridin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

4,8-dichloro-2,6-di(pyridin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B11101178
M. Wt: 439.2 g/mol
InChI Key: YAAPOJMDHYKQIB-UHFFFAOYSA-N
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Description

4,8-DICHLORO-2,6-DI(2-PYRIDYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE is a complex organic compound that belongs to the class of pyrroloisoindole derivatives. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and pyridyl groups in its structure contributes to its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-DICHLORO-2,6-DI(2-PYRIDYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dichloropyridine with suitable aniline derivatives can lead to the formation of the desired pyrroloisoindole core . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,8-DICHLORO-2,6-DI(2-PYRIDYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrroloisoindole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4,8-DICHLORO-2,6-DI(2-PYRIDYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-DICHLORO-2,6-DI(2-PYRIDYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-DICHLORO-2,6-DI(2-PYRIDYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H8Cl2N4O4

Molecular Weight

439.2 g/mol

IUPAC Name

4,8-dichloro-2,6-dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C20H8Cl2N4O4/c21-15-11-12(18(28)25(17(11)27)9-5-1-3-7-23-9)16(22)14-13(15)19(29)26(20(14)30)10-6-2-4-8-24-10/h1-8H

InChI Key

YAAPOJMDHYKQIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C(=C4C(=C3Cl)C(=O)N(C4=O)C5=CC=CC=N5)Cl

Origin of Product

United States

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